- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837

Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

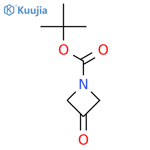

934664-41-2 structure

Nome del prodotto:tert-butyl 3-methylideneazetidine-1-carboxylate

Numero CAS:934664-41-2

MF:C9H15NO2

MW:169.220902681351

MDL:MFCD12031229

CID:859000

PubChem ID:55269097

tert-butyl 3-methylideneazetidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 3-methyleneazetidine-1-carboxylate

- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester

- 1-Boc-3-methylideneazetid...

- tert-butyl 3-methylideneazetidine-1-carboxylate

- 1-Boc-3-methylideneazetidine

- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE

- MECAHFSQQZQZOI-UHFFFAOYSA-N

- 5860AC

- PB19228

- AM804576

- AB1011612

- AB0050474

- tert-butyl 3-methylene-azetidine-1-carboxylate

- 3-Methyleneaze

- J-524559

- SY046612

- DB-371887

- CS-W022997

- EN300-155692

- DTXSID70717214

- AKOS006316676

- MFCD12031229

- B6011

- ALBB-031201

- SCHEMBL1488353

- 1-Boc-3-methyleneazetidine

- SS-4888

- 934664-41-2

- tert-Butyl3-methyleneazetidine-1-carboxylate

-

- MDL: MFCD12031229

- Inchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3

- Chiave InChI: MECAHFSQQZQZOI-UHFFFAOYSA-N

- Sorrisi: O=C(N1CC(=C)C1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 169.110278721g/mol

- Massa monoisotopica: 169.110278721g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 207

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1

- Superficie polare topologica: 29.5

Proprietà sperimentali

- Punto di ebollizione: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

tert-butyl 3-methylideneazetidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155692-2.5g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 2.5g |

$30.0 | 2023-02-14 | |

| Enamine | EN300-155692-5.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 5.0g |

$50.0 | 2023-02-14 | |

| Chemenu | CM103675-10g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y0980144-25g |

tert-butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 95% | 25g |

$250 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069824-250mg |

tert-Butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 97% | 250mg |

¥37 | 2023-04-12 | |

| abcr | AB439858-5g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 5g |

€83.90 | 2024-04-15 | |

| Enamine | EN300-155692-0.25g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 0.25g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-155692-50.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 50.0g |

$371.0 | 2023-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00479-10G |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 97% | 10g |

¥ 343.00 | 2023-04-12 | |

| abcr | AB439858-25 g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 25g |

€357.50 | 2023-07-18 |

tert-butyl 3-methylideneazetidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

Riferimento

- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

Riferimento

- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux

1.2 30 min, rt

1.3 Reagents: Water

1.2 30 min, rt

1.3 Reagents: Water

Riferimento

- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

Riferimento

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

Riferimento

- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

Riferimento

- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

Riferimento

- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether

Riferimento

- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

Riferimento

- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 2 h, 35 °C; 35 °C → rt

1.2 2 h, 35 °C; 35 °C → rt

Riferimento

- Pleuromutilin derivative and application as antibacterial agents, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

Riferimento

- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

Riferimento

- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

Riferimento

- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

Riferimento

- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

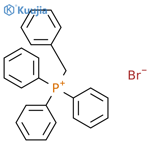

- Methyltriphenylphosphonium bromide

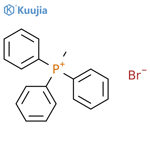

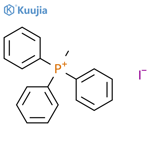

- methyl(triphenyl)phosphonium;iodide

- tert-Butyl 3-oxoazetidine-1-carboxylate

- Benzyltriphenylphosphonium bromide

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

tert-butyl 3-methylideneazetidine-1-carboxylate Letteratura correlata

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate) Prodotti correlati

- 114214-71-0(tert-butyl 3-methylidenepyrrolidine-1-carboxylate)

- 1805336-08-6(2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-methanol)

- 478048-08-7(N-[(4-Methoxyphenyl)methyl]-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide)

- 2302800-01-5((3-isopropoxy-4-methylphenyl)methanol)

- 1639866-72-0(3-Amino-5-ethynylbenzoic acid)

- 1091035-67-4(N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide)

- 169677-20-7(4-TERT-AMYLBENZENESULFONYL CHLORIDE)

- 2228970-78-1(1,1-difluoro-3-(3-fluoro-2-methylphenyl)propan-2-amine)

- 857792-41-7(2,5-Diamino-4-oxopentanoic Acid Dihydrochloride)

- 1936636-29-1(2-Cyclopentylthiolane-2-carbaldehyde)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate

Purezza:99%/99%

Quantità:100g/500g

Prezzo ($):258.0/1291.0